3-(7-Bromo-9,9-dimethyl-9H-fluoren-2-YL)-9-phenyl-9H-carbazole
Overview
Description
3-(7-Bromo-9,9-dimethyl-9H-fluoren-2-YL)-9-phenyl-9H-carbazole is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated fluorenyl group and a phenyl-substituted carbazole moiety. The presence of these functional groups imparts distinctive chemical and physical properties to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Bromo-9,9-dimethyl-9H-fluoren-2-YL)-9-phenyl-9H-carbazole typically involves multi-step organic reactions. One common synthetic route includes the bromination of 9,9-dimethylfluorene to introduce the bromine atom at the 7-position. This is followed by a coupling reaction with 9-phenylcarbazole under specific conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(7-Bromo-9,9-dimethyl-9H-fluoren-2-YL)-9-phenyl-9H-carbazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The bromine atom in the fluorenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can produce a variety of substituted fluorenes and carbazoles.
Scientific Research Applications
3-(7-Bromo-9,9-dimethyl-9H-fluoren-2-YL)-9-phenyl-9H-carbazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique photophysical properties.
Mechanism of Action
The mechanism of action of 3-(7-Bromo-9,9-dimethyl-9H-fluoren-2-YL)-9-phenyl-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes, receptors, or other biomolecules. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,7-Dibromo-9,9-dimethyl-9H-fluorene: Another brominated fluorene derivative with similar structural features.
9-Phenylcarbazole: A compound with a similar carbazole moiety but lacking the brominated fluorenyl group.
Uniqueness
3-(7-Bromo-9,9-dimethyl-9H-fluoren-2-YL)-9-phenyl-9H-carbazole is unique due to the combination of its brominated fluorenyl group and phenyl-substituted carbazole moiety. This unique structure imparts distinctive chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
IUPAC Name |
3-(7-bromo-9,9-dimethylfluoren-2-yl)-9-phenylcarbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H24BrN/c1-33(2)29-19-22(12-15-25(29)26-16-14-23(34)20-30(26)33)21-13-17-32-28(18-21)27-10-6-7-11-31(27)35(32)24-8-4-3-5-9-24/h3-20H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOIWHQTWCWWFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C3=CC4=C(C=C3)N(C5=CC=CC=C54)C6=CC=CC=C6)C7=C1C=C(C=C7)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H24BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697135 | |
Record name | 3-(7-Bromo-9,9-dimethyl-9H-fluoren-2-yl)-9-phenyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40697135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186644-43-8 | |
Record name | 3-(7-Bromo-9,9-dimethyl-9H-fluoren-2-yl)-9-phenyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40697135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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